N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide]
Overview
Description
N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide] is a useful research compound. Its molecular formula is C20H18F2N2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide] is 356.13363415 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibitors
Acrylamide derivatives have been synthesized and characterized for their effectiveness as corrosion inhibitors. For instance, specific acrylamide derivatives have shown high efficiency in preventing copper corrosion in nitric acid solutions. These compounds act as mixed-type inhibitors, influencing the double-layer capacitance and following the Langmuir adsorption isotherm. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, support these findings, indicating a strong correlation between experimental data and computational predictions (Ahmed Abu-Rayyan et al., 2022).
Polymer Science
Polyacrylamide, synthesized from acrylamide monomers, is a versatile polymer with numerous applications. It serves as a soil conditioner, assists in wastewater treatment, and is used in cosmetics, paper, and textile industries. Its utility extends to the laboratory as a medium for protein separation by electrophoresis. The broad applications of polyacrylamide underscore the importance of acrylamide derivatives in both industrial and research settings (M. Friedman, 2003).
Environmental Engineering
Studies on acrylamide derivatives have also explored their potential in environmental engineering, such as in enhancing oil recovery. Novel acrylamide-based copolymers, functionalized with imidazoline derivatives and/or sulfonate, exhibit excellent thickening properties, shear stability, and salt tolerance, making them promising for applications in oil recovery processes. These copolymers demonstrate superior performance compared to traditional polyacrylamide, especially in challenging conditions such as high salinity and temperature (S. Gou et al., 2015).
Biomedical Applications
Acrylamide derivatives, especially in the form of poly(N-isopropyl acrylamide), have been extensively investigated for their thermoresponsive properties, making them suitable for drug delivery systems. Controlled polymerization techniques have enabled the synthesis of poly(N-isopropyl acrylamide) with properties that facilitate its use in delivering therapeutic agents in a controlled manner, highlighting the intersection of polymer science and biomedical research (Anthony J Convertine et al., 2004).
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]ethyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-17-7-1-15(2-8-17)5-11-19(25)23-13-14-24-20(26)12-6-16-3-9-18(22)10-4-16/h1-12H,13-14H2,(H,23,25)(H,24,26)/b11-5+,12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAEEABUVOXJK-YDWXAUTNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCNC(=O)C=CC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCNC(=O)/C=C/C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.